![molecular formula C11H12N2O3S B188038 Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 23903-53-9](/img/structure/B188038.png)
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the ethyl ester group.
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Formation of Thieno[2,3-d]pyrimidine Core
Starting Materials: 2-Aminothiophene, acetic anhydride, and formamide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a catalyst such as phosphoric acid.
Intermediate: 2,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.
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Esterification
Reagents: Ethyl chloroformate and a base such as triethylamine.
Reaction Conditions: The intermediate is reacted with ethyl chloroformate in an inert solvent like dichloromethane at low temperatures.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives with potential changes in the functional groups attached to the thieno[2,3-d]pyrimidine core.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert solvents like tetrahydrofuran or ethanol.
Products: Reduced forms of the compound, often leading to the formation of alcohols or amines.
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Substitution
Reagents: Halogenating agents such as N-bromosuccinimide.
Conditions: Performed in the presence of a catalyst and under controlled temperatures.
Products: Substituted derivatives with halogen atoms replacing hydrogen atoms on the thieno[2,3-d]pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been investigated for several medicinal applications:
- Antimicrobial Agents : The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains. Its mechanism of action involves inhibiting specific enzymes critical for microbial survival.
- Anticancer Research : Studies have indicated its cytotoxic effects on various cancer cell lines. It is being explored as a lead compound for developing new anticancer drugs due to its ability to disrupt cancer cell proliferation.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Electronics : It is utilized in the development of organic semiconductors for electronic devices. Its electron-donating characteristics are beneficial in creating efficient charge transport materials.
- Photovoltaics : this compound has been explored as a component in organic photovoltaic cells, contributing to solar energy conversion technologies.
Biological Studies
Research has also focused on the biological implications of this compound:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways of microorganisms and cancer cells. This inhibition can lead to therapeutic effects by disrupting essential biological processes.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death, or interfere with cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives:
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Mthis compound
- Similar structure but with a methyl ester group instead of an ethyl ester group.
- Exhibits different solubility and reactivity profiles.
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Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Contains a phenethyl group, which may enhance its interaction with certain biological targets.
- Potentially different pharmacokinetic properties.
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Cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Features a cyclohexyl group, which can affect its hydrophobicity and membrane permeability.
These comparisons highlight the unique properties of this compound, such as its specific ester group, which can influence its biological activity and chemical reactivity.
Biological Activity
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest within medicinal chemistry due to its diverse biological activities. This article examines its potential applications in pharmacology, particularly focusing on its anticancer, antimicrobial, and anti-Alzheimer's properties.
- Molecular Formula : C₁₁H₁₂N₂O₃S
- CAS Number : 23903-53-9
- Molecular Weight : 240.29 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with an ethyl ester functional group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. This compound has shown promising results in various cancer cell lines.
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
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MCF-7 | 12.5 | Etoposide | 15 |
A549 | 10.0 | Etoposide | 12 |
Colo-205 | 8.5 | Etoposide | 11 |
These results indicate that the compound exhibits superior activity compared to the standard chemotherapeutic agent etoposide in inhibiting cell proliferation in breast (MCF-7) and lung (A549) cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies report that it displays significant activity against both Gram-positive and Gram-negative bacteria.
Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 62.5 |
Escherichia coli | 15 | 125 |
Candida albicans | - | 31.25 |
The data suggest that this compound is particularly effective against Staphylococcus aureus, making it a potential candidate for developing new antibiotics .
Neuroprotective Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
Activity Assay | IC50 (µM) |
---|---|
AChE Inhibition | 20.0 |
Protein Denaturation | 15.0 |
These findings suggest that the compound could serve as a lead structure for developing anti-Alzheimer's agents .
Case Studies and Research Findings
- Anticancer Study : A study involving various thieno[2,3-d]pyrimidine derivatives demonstrated that structural modifications significantly affect anticancer activity. Ethyl 2,5-dimethyl derivative showed enhanced cytotoxicity compared to other analogs .
- Antimicrobial Evaluation : In a comparative study of several derivatives against common pathogens, this compound emerged as one of the most potent against E. coli and S. aureus, indicating its potential for further development as an antimicrobial agent .
- Neuroprotective Effects : Preliminary studies have shown that compounds with similar structures exhibit promising results in inhibiting AChE activity, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-4-16-11(15)8-5(2)7-9(14)12-6(3)13-10(7)17-8/h4H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USANWBIBDSRZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319714 | |
Record name | ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670692 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23903-53-9 | |
Record name | Ethyl 1,4-dihydro-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23903-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 349832 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023903539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC349832 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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